molecular formula C5H7NO B2891334 2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis CAS No. 156742-97-1

2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis

Cat. No.: B2891334
CAS No.: 156742-97-1
M. Wt: 97.117
InChI Key: YRFBEHLXLHSHMV-UHNVWZDZSA-N
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Description

2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis is a chiral cyclopropane derivative with a hydroxymethyl group and a nitrile group attached to the cyclopropane ring

Scientific Research Applications

2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent functionalization steps introduce the hydroxymethyl and nitrile groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for efficient and consistent production. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a metal catalyst are used.

    Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropane derivatives.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis involves its interaction with specific molecular targets. The hydroxymethyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile: A stereoisomer with different spatial arrangement of functional groups.

    Cyclopropane-1-carbonitrile: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions in biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-2-4-1-5(4)3-7/h4-5,7H,1,3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFBEHLXLHSHMV-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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